N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:
- N1-substituent: 2-cyanophenyl group, introducing electron-withdrawing properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)14(15-8-5-9-24-15)11-19-16(22)17(23)20-13-7-4-3-6-12(13)10-18/h3-9,14H,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRXBSMYAYNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a phenyl ring to introduce a cyano group, forming 2-cyanophenyl.
Introduction of the Dimethylamino Group: The next step involves the alkylation of a suitable precursor with dimethylamine to introduce the dimethylamino group.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Research into N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide has revealed several promising biological activities:
1. Anticancer Activity
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in these cells, indicating potential as an anticancer agent.
2. Modulation of Cytokine Production
- The compound has been investigated for its ability to modulate cytokine production, particularly Interleukin-17 (IL-17), which plays a critical role in inflammatory and autoimmune diseases. Studies indicate that it may inhibit IL-17 production in vitro, suggesting therapeutic applications in treating autoimmune conditions.
3. Tyrosine Kinase Inhibition
- Similar compounds have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). This suggests that this compound could be a candidate for further pharmacological studies targeting FLT3.
Table 2: Biological Activities of this compound
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity against cancer cells | Induced apoptosis | |
| IL-17 Modulation | Inhibition in vitro | |
| FLT3 Inhibition | Potential anti-cancer agent |
Industrial Applications
In addition to its biological applications, this compound may find utility in various industrial sectors:
1. Organic Synthesis
- The compound can serve as a building block for the synthesis of more complex molecules due to its diverse functional groups. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic chemistry.
2. Material Science
- The properties of this compound could be exploited in the development of new materials, such as polymers or coatings, where its chemical characteristics might enhance performance.
Case Studies
Several studies have investigated the biological effects and potential applications of related compounds:
Study on IL-17 Modulation:
- A study demonstrated that compounds with similar structural motifs significantly inhibited IL-17 production in human peripheral blood mononuclear cells (PBMCs), suggesting pathways for treating autoimmune conditions.
FLT3 Inhibitory Activity:
- Research on FLT3 inhibitors has shown that modifications to the oxalamide structure can enhance selectivity and potency against FLT3, indicating promising avenues for leukemia treatment.
Cytotoxic Effects on Cancer Cells:
- In vitro assays revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis. This suggests that this compound may share similar properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Structural and Functional Group Analysis
The table below compares key structural features and regulatory status of the target compound with related oxalamides:
Key Observations :
- Electron Effects: The target compound’s 2-cyanophenyl group is electron-withdrawing, contrasting with the electron-donating methoxy groups in S336 and related analogs. This may reduce solubility in polar matrices but enhance receptor binding affinity in hydrophobic environments.
Toxicological and Metabolic Profiles
Toxicological Data
- S336: A 93-day rat study established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >33 million relative to estimated human exposure (0.0002–0.003 μg/kg bw/day) .
- 16.100, 16.101) share the same NOEL due to analogous metabolic pathways .
- Target Compound: No direct data exist, but its dimethylamino and thiophene groups may influence toxicity. The cyanophenyl group could raise concerns about cyanide release, though such hydrolysis products are unreported in oxalamide metabolism studies .
Metabolic Stability
Receptor Binding and Flavor Enhancement Potential
- S336 : Binds hTAS1R1/hTAS1R3 receptors with high potency (EC50 ~1 μM), reducing MSG usage in food products .
- Target Compound: The 2-cyanophenyl group may enhance hydrophobic interactions with taste receptors, while the thiophene’s sulfur atom could mimic glutamate’s carboxylate group. However, experimental validation is lacking.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a cyanophenyl group, a dimethylamino group, and a thiophene moiety linked through an oxalamide functional group. The molecular formula is .
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Inhibition of Enzymes : Some oxalamides have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antioxidant Properties : Compounds containing thiophene rings often display antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of metabolic enzymes | |
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. -
Case Study on Antioxidant Activity :
Another research focused on the antioxidant capabilities of similar oxalamides. The findings showed that these compounds effectively reduced oxidative stress markers in vitro, highlighting their therapeutic potential in conditions associated with oxidative damage. -
Pharmacological Evaluation :
A pharmacological study assessed the effects of this compound on cell lines related to cancer. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
